3-[1-(furan-2-yl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole
Description
Properties
IUPAC Name |
3-[1-(furan-2-yl)-2-nitroethyl]-1-methyl-2-phenylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-22-18-11-6-5-10-16(18)20(21(22)15-8-3-2-4-9-15)17(14-23(24)25)19-12-7-13-26-19/h2-13,17H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJOUFGOFKSWSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(C[N+](=O)[O-])C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(furan-2-yl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole typically involves multi-step organic reactions
Preparation of Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where the indole core reacts with a furan derivative in the presence of a Lewis acid catalyst.
Addition of Nitroethyl Group: The nitroethyl group can be added via a nitration reaction, where the furan-indole intermediate is treated with a nitrating agent such as nitric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[1-(furan-2-yl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, converting the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, where substituents like halogens or alkyl groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst, mild to moderate temperatures.
Substitution: Halogenating agents (e.g., bromine, chlorine), alkylating agents (e.g., alkyl halides), Lewis acids as catalysts.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated indole derivatives.
Scientific Research Applications
3-[1-(furan-2-yl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its unique structural features.
Biological Studies: It is used in research to understand the interaction of indole derivatives with biological targets, including enzymes and receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 3-[1-(furan-2-yl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The indole moiety can bind to various receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Heterocyclic Variations
Substitution of the furan ring with other heterocycles significantly alters physicochemical properties:
- Thiophene vs.
Substituent Effects on the Aromatic Ring
Electron-withdrawing (EWG) and electron-donating groups (EDG) on the aryl moiety influence reactivity and spectral profiles:
- Fluorine (3d) : The 4-F substituent increases polarity and metabolic stability compared to the target compound’s furan .
- Methoxy (3c) : EDG enhances π-stacking interactions but reduces electrophilicity at the nitro group .
- Chloro (3g) : Higher molecular weight (MW = 307.7 g/mol) and lipophilicity (LogP ≈ 3.2) compared to the target (MW = 324.4 g/mol, LogP ≈ 2.8) .
Positional Isomerism on the Indole Core
Variations in substituent positions affect steric and electronic environments:
- 6-Methoxy (3l) : Electron-donating methoxy at C-6 alters indole’s electronic density, shifting UV-Vis absorption maxima .
Biological Activity
3-[1-(furan-2-yl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole is a complex organic compound belonging to the indole family, characterized by its unique structural features, including a furan ring and a nitroethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include anticancer, antimicrobial, and anti-inflammatory properties.
Structural Characteristics
The molecular structure of this compound can be described as follows:
- Indole Backbone : A bicyclic structure that is biologically important, found in many natural products and neurotransmitters.
- Furan Ring : Contributes to the compound's reactivity and potential interactions with biological targets.
- Nitroethyl Group : Affects the electronic properties and may enhance biological activity.
Biological Activity Overview
Research indicates that indole derivatives, including this compound, exhibit a variety of biological activities. The following sections summarize key findings related to its biological activity.
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural features have shown significant antimicrobial effects. For instance, indole derivatives have been investigated for their activity against Mycobacterium tuberculosis (Mtb), with some exhibiting bactericidal properties at concentrations near their Minimum Inhibitory Concentration (MIC) .
| Compound | MIC (µM) | Bactericidal Activity |
|---|---|---|
| This compound | TBD | TBD |
| 3h (related compound) | <30 | Yes |
| 3r (related compound) | 20 | Yes |
Anticancer Potential
Indole derivatives are widely studied for their anticancer properties. The presence of both the furan and nitro groups in this compound may enhance its ability to interact with cancer cell pathways. Research on related compounds indicates promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.
The mechanism through which this compound exerts its biological effects is not fully elucidated but may involve:
- Receptor Binding : Indoles often bind to multiple receptors, influencing various signaling pathways.
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation or microbial survival.
Case Studies
Several studies have documented the biological activities of structurally related indoles:
- Antimycobacterial Activity : A study reported that certain phenyl-indoles demonstrated significant antimycobacterial activity against drug-resistant strains of Mtb, suggesting that modifications to the indole structure can enhance efficacy .
- Anticancer Studies : Indoles have been shown to induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing 3-[1-(furan-2-yl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole?
- Methodological Answer : The synthesis typically involves multi-step alkylation or condensation reactions. For example, furan-2-ylmethanol can react with indole derivatives under acidic conditions to introduce the furan moiety, followed by nitroethylation using nitroethane derivatives. Purification via flash chromatography (e.g., cyclohexane/EtOAc gradients) is critical for isolating the target compound . Substituent positioning (e.g., methyl or phenyl groups) may require tailored protecting group strategies to avoid side reactions .
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Assign signals for the indole NH (δ ~7.8 ppm), furan protons (δ ~6.1–6.4 ppm), and nitroethyl CH2 groups (δ ~4.2–4.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight with sodium adducts (e.g., [M + Na]+) and isotopic patterns for chlorine/bromine substituents, if present .
- Infrared Spectroscopy : Identify nitro group stretches (~1520–1350 cm⁻¹) and indole/furan C-H vibrations .
Q. What preliminary biological activities are reported for structurally similar indole derivatives?
- Methodological Answer : Analogous compounds exhibit antimicrobial and antifungal properties, often evaluated via MIC (Minimum Inhibitory Concentration) assays against bacterial/fungal strains. Substituents like halogens (e.g., Cl, F) or methoxy groups enhance bioactivity by improving membrane penetration or target binding .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s reactivity and pharmacological potential?
- Methodological Answer : Electron-withdrawing groups (e.g., nitro, fluorine) on the indole core increase electrophilicity, enhancing interactions with biological targets like enzymes or DNA. Computational studies (DFT calculations or molecular docking) can map substituent effects on binding affinity and stability . For example, fluorophenyl groups improve metabolic stability and bioavailability .
Q. What crystallographic challenges arise when resolving the structure of nitroethyl-indole derivatives?
- Methodological Answer : Nitro groups induce conformational flexibility, complicating crystal lattice formation. Single-crystal X-ray diffraction (SC-XRD) with low-temperature data collection (e.g., 90 K) improves resolution. Software suites like WinGX and ORTEP-III aid in refining torsional angles and hydrogen-bonding networks .
Q. How can contradictory spectral or biological data between studies be systematically analyzed?
- Methodological Answer : Cross-validate results using orthogonal techniques (e.g., 2D NMR for ambiguous proton assignments) or replicate experiments under controlled conditions. For biological assays, standardize protocols (e.g., broth microdilution for MIC) and use reference compounds to calibrate activity thresholds .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with proteins (e.g., cytochrome P450 enzymes). Pharmacophore mapping identifies critical functional groups (nitro, furan) for binding. MD simulations assess stability of ligand-receptor complexes over time .
Methodological Notes
- Synthetic Optimization : Vary reaction solvents (e.g., DMF vs. THF) and catalysts (e.g., PTSA vs. Lewis acids) to improve yields .
- Data Reproducibility : Document reaction conditions (temperature, stoichiometry) meticulously, as minor variations significantly impact nitro group incorporation .
- Advanced Characterization : Use X-ray crystallography to resolve steric clashes in crowded substituent environments (e.g., phenyl and methyl groups at C1 and C2 positions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
